molecular formula C10H11N5 B12905367 Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine CAS No. 121845-69-0

Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine

Cat. No.: B12905367
CAS No.: 121845-69-0
M. Wt: 201.23 g/mol
InChI Key: GZFCUMKNRGGNTH-GQCTYLIASA-N
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Description

Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine, also known by its CAS number 121845-88-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

The molecular formula of this compound is C8H10N4C_8H_{10}N_4, with a molecular weight of approximately 162.19 g/mol. Its structure features a pyrido-triazine core which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets.

Biological Activity

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

  • Research indicates that triazine derivatives exhibit antimicrobial properties. A study focusing on 1,2,4-triazine derivatives reported their effectiveness against various bacterial strains and fungi . This suggests that this compound may possess similar properties.

2. Anticancer Potential

3. Neuropharmacological Effects

  • Some derivatives of triazines have demonstrated neuropharmacological effects, including anti-anxiety and anti-inflammatory activities . This raises the possibility that this compound could influence neurological pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the triazine ring and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Summary of Synthesis Methods for Triazine Derivatives

MethodYield (%)Reference
Buchwald-Hartwig Coupling46Lundbeck et al., 2023
Grignard ReactionHighResearchGate
N-MethylationVariableACS Publications

Case Studies

While specific case studies on this compound are sparse, related compounds have been the subject of numerous investigations:

  • Case Study 1 : A triazine derivative was evaluated for its antibacterial activity against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations.
  • Case Study 2 : Another study explored the neuroprotective effects of a structurally similar compound in a murine model of Alzheimer's disease, demonstrating reduced amyloid plaque formation.

Properties

CAS No.

121845-69-0

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-pyrido[3,4-e][1,2,4]triazin-3-ylethenamine

InChI

InChI=1S/C10H11N5/c1-15(2)6-4-10-12-9-7-11-5-3-8(9)13-14-10/h3-7H,1-2H3/b6-4+

InChI Key

GZFCUMKNRGGNTH-GQCTYLIASA-N

Isomeric SMILES

CN(C)/C=C/C1=NC2=C(C=CN=C2)N=N1

Canonical SMILES

CN(C)C=CC1=NC2=C(C=CN=C2)N=N1

Origin of Product

United States

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